

Application Notes and Protocols for Ethenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethenesulfonyl chloride*

Cat. No.: B2462211

[Get Quote](#)

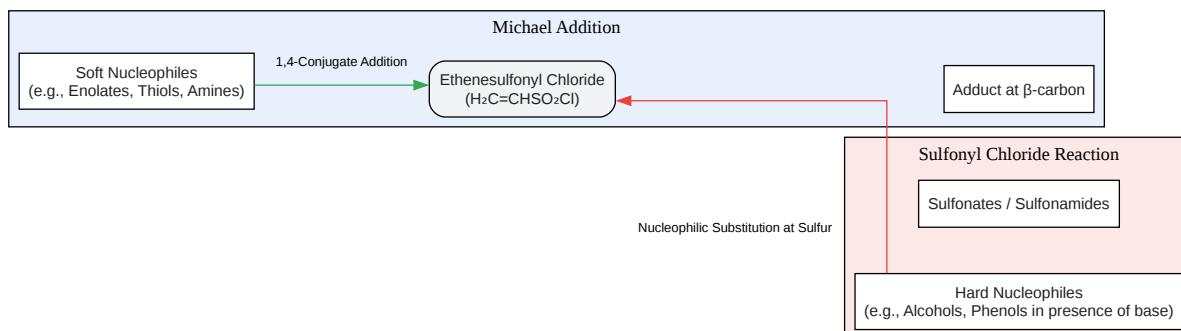
Introduction: The Unique Reactivity of a Bifunctional Reagent

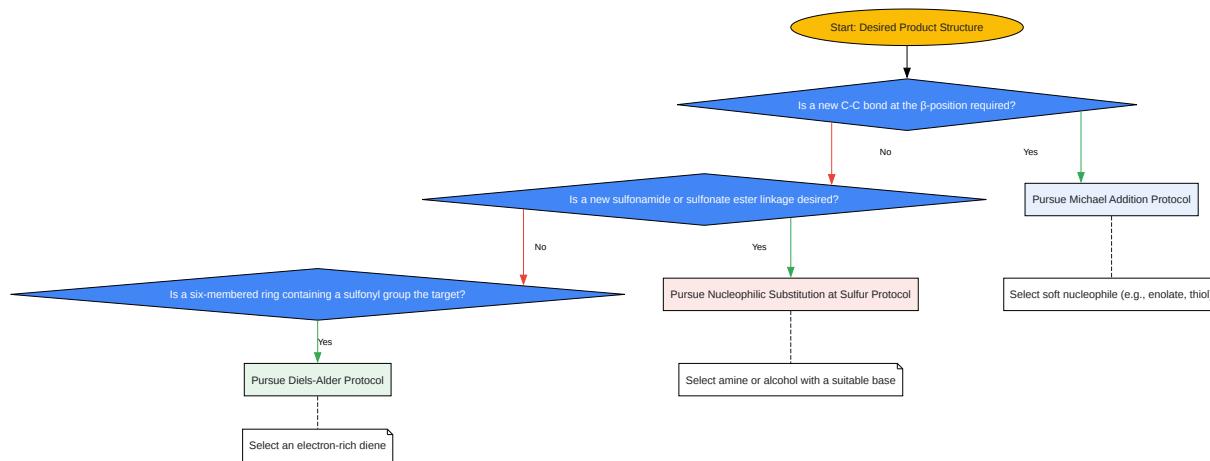
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent pivotal in modern organic synthesis.^[1] Its structure, featuring a vinyl group directly attached to a sulfonyl chloride moiety, provides two distinct electrophilic sites. This dual reactivity allows for a diverse range of chemical transformations, making it an invaluable tool for introducing the ethenesulfonyl group into molecules.^[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving **ethenesulfonyl chloride**, offering not just protocols but also the underlying chemical principles that govern these transformations. The insights provided herein are curated for researchers, scientists, and drug development professionals aiming to leverage the unique chemical properties of this compound.

The exceptional reactivity of **ethenesulfonyl chloride** stems from the electron-withdrawing nature of the sulfonyl chloride group, which activates the vinyl group as a potent Michael acceptor.^{[2][3]} Simultaneously, the sulfur atom of the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack. This allows for a rich chemistry, including Michael additions, cycloadditions, and nucleophilic substitutions at the sulfur atom, often with high selectivity and efficiency.^{[1][4]} Understanding how to control the chemoselectivity of these reactions is paramount for their successful application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.^{[1][5]}

Safety First: Handling a Corrosive and Reactive Compound

Before delving into the experimental protocols, it is crucial to address the significant hazards associated with **ethenesulfonyl chloride**. It is a corrosive, flammable, and moisture-sensitive liquid that can cause severe skin burns and eye damage.^[6] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.^[7]


Key Safety Precautions:


- **Moisture Sensitivity:** **Ethanesulfonyl chloride** reacts with water, potentially releasing corrosive hydrogen chloride gas.^[8] It is imperative to use dry glassware and anhydrous solvents. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (typically -20°C) to minimize degradation.^{[6][9]}
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, as these can lead to vigorous and potentially hazardous reactions.^{[7][8]}
- **Disposal:** Dispose of **ethanesulfonyl chloride** and any reaction waste in accordance with local regulations for hazardous chemical waste.

Property	Value	Source
CAS Number	6608-47-5	[1]
Molecular Formula	C ₂ H ₃ ClO ₂ S	[10] [11]
Molecular Weight	126.56 g/mol	[10] [11]
Boiling Point	52-56 °C at 1 Torr	[9]
Density	1.393 g/cm ³	[9]
Appearance	Colorless to light yellow liquid	[9]
Storage	Inert atmosphere, -20°C	[6] [10]

The Dichotomy of Reactivity: A Conceptual Framework

The utility of **ethenesulfonyl chloride** lies in its two electrophilic centers. The choice of nucleophile and reaction conditions dictates which site is attacked, allowing for precise control over the synthetic outcome. The following diagram illustrates this fundamental principle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Heck-Matsuda Process for the Synthesis of β -Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. chembk.com [chembk.com]
- 10. Ethenesulfonyl chloride | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 11. Ethenesulfonyl chloride | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethenesulfonyl Chloride Reactions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2462211#experimental-setup-for-ethenesulfonyl-chloride-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com